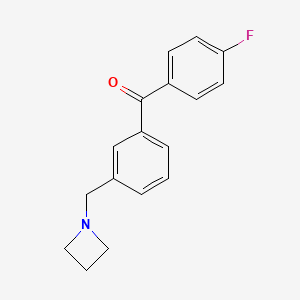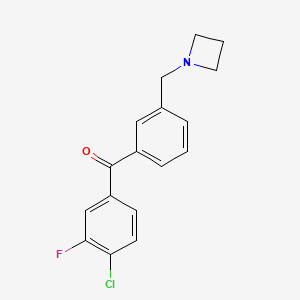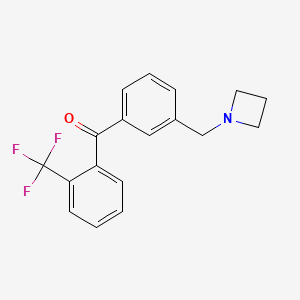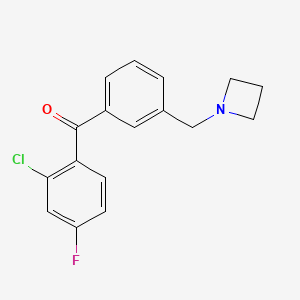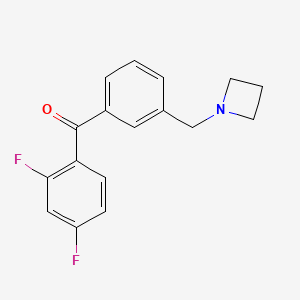![molecular formula C13H17NO3 B1325777 5-[3-(N,N-二甲基氨基)苯基]-5-氧代戊酸 CAS No. 951888-99-6](/img/structure/B1325777.png)
5-[3-(N,N-二甲基氨基)苯基]-5-氧代戊酸
描述
5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is an organic compound with the molecular formula C13H17NO3. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a valeric acid moiety. The presence of the dimethylamino group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
科学研究应用
5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
Target of Action
Compounds with similar structures have been used in the synthesis of protein effectors, such as modulators of survival motor neuron protein and glucokinase activators .
Mode of Action
A compound with a similar structure, 1,3,5-tris(4’- (n,n-dimethylamino)phenyl)benzene, has been shown to undergo a proton transfer process with picric acid, resulting in the formation of picrate anions and a triply protonated species containing dimethylammonium (–nhme 2+) groups . This suggests that 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid may also interact with its targets through proton transfer processes.
生化分析
Biochemical Properties
5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as oxidoreductases and transferases, which are involved in various metabolic pathways. The interaction between 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid and these enzymes can lead to the modulation of their activity, either by inhibition or activation. Additionally, this compound can bind to proteins, altering their conformation and affecting their function. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins .
Cellular Effects
The effects of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .
Molecular Mechanism
The molecular mechanism of action of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. The binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Changes in gene expression are also observed, as 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid can interact with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products may have different biochemical properties, which can affect the overall outcome of experiments. Long-term exposure to 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid vary with different dosages in animal models. At low doses, this compound can exert beneficial effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid can induce toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. It is essential to carefully determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid, leading to the formation of metabolites with different biochemical properties. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters. Once inside the cell, 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also determined by its affinity for specific binding proteins and its ability to diffuse through biological membranes .
Subcellular Localization
The subcellular localization of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within different subcellular compartments can affect its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid typically involves the reaction of 3-(N,N-Dimethylamino)benzaldehyde with a suitable reagent to introduce the valeric acid moiety. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to form the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.
化学反应分析
Types of Reactions
5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
Similar Compounds
- 5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid
- 3-(N,N-Dimethylamino)phenylboronic acid
- 4-(Dimethylamino)phenyldiphenylphosphine
Uniqueness
5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties
属性
IUPAC Name |
5-[3-(dimethylamino)phenyl]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)11-6-3-5-10(9-11)12(15)7-4-8-13(16)17/h3,5-6,9H,4,7-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOWZVUTTNMZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257633 | |
| Record name | 3-(Dimethylamino)-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-99-6 | |
| Record name | 3-(Dimethylamino)-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethylamino)-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


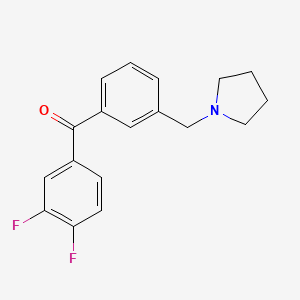

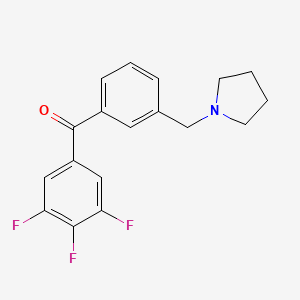
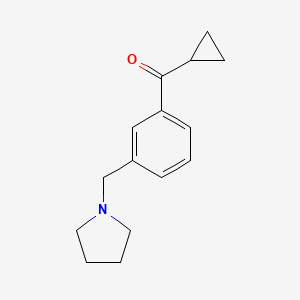
![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)
![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
